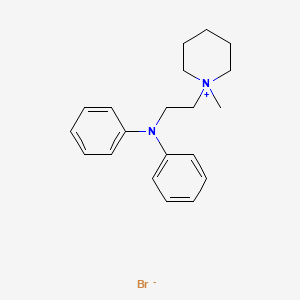
1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide is a quaternary ammonium compound with a unique structure that combines a piperidinium ring with a diphenylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide typically involves the reaction of 1-methylpiperidine with 2-(diphenylamino)ethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidinium compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.
Molecular Targets and Pathways:
Membrane Proteins: Disruption of membrane proteins can lead to cell death.
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Interaction with cell surface receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in oral hygiene products for its antimicrobial properties.
Tetraethylammonium Bromide: Known for its use in phase transfer catalysis.
Properties
CAS No. |
4269-86-7 |
|---|---|
Molecular Formula |
C20H27BrN2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-N-phenylaniline;bromide |
InChI |
InChI=1S/C20H27N2.BrH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
FAAWZTPRMKWNCL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


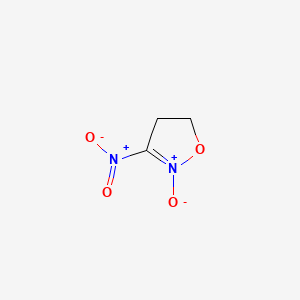



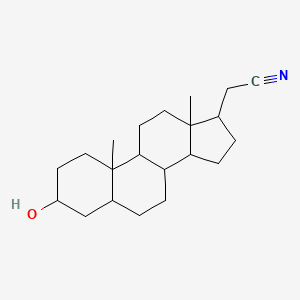
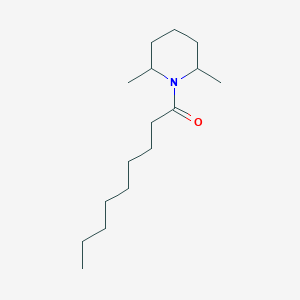
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)

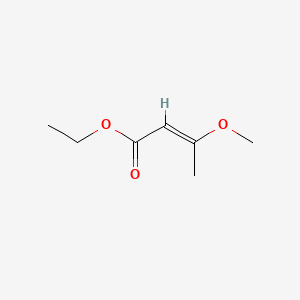

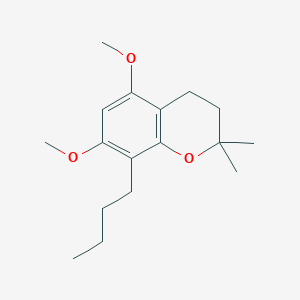
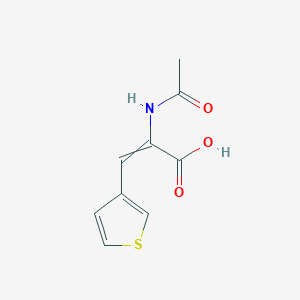

![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
